
(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the reaction of a quinoline derivative with a boronic acid reagent under specific conditions. For example, the quinoline derivative can be synthesized through the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods for this compound would likely involve similar steps but scaled up to industrial levels. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while Suzuki-Miyaura coupling can form various biaryl compounds .
Aplicaciones Científicas De Investigación
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The quinoline ring can also interact with various biological targets, adding to its versatility.
Comparación Con Compuestos Similares
Similar Compounds
(6-Hydroxy-3-pyridineboronic acid): Similar in structure but with a pyridine ring instead of a quinoline ring.
(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid: Another boronic acid derivative with a different ring structure.
Uniqueness
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring. This combination provides a versatile platform for various chemical reactions and applications in multiple fields, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C9H10BNO3 |
|---|---|
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h3-5,12-14H,1-2H2 |
Clave InChI |
FKHOMUWRCDZPSH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC2=C1N=CCC2)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


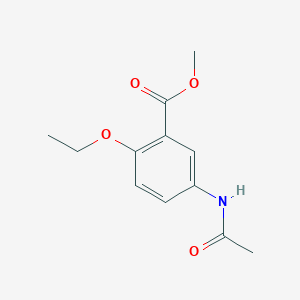
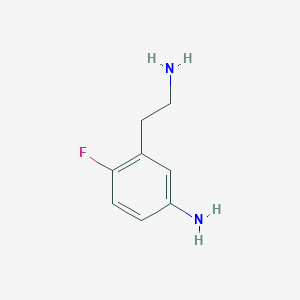
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
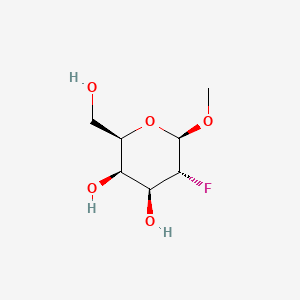

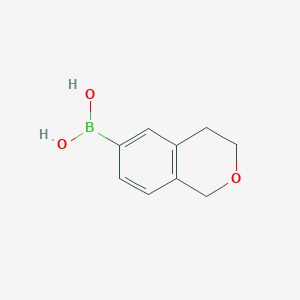

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
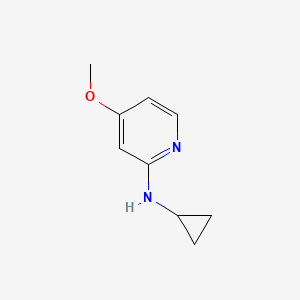
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

